molecular formula C12H10N2O3 B2942572 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione CAS No. 461673-16-5

6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione

Cat. No. B2942572
CAS RN: 461673-16-5
M. Wt: 230.223
InChI Key: QOTRSSNFSSWZCT-VGOFMYFVSA-N
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Description

6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione, also known as M2-PyMA or 6-Methyl-3-(2-pyridyl)-4H-pyran-4-one-2-carboxaldehyde, is a synthetic compound derived from vanillin. It is a pyran derivative, which is a six-membered oxygen-containing heterocycle .


Synthesis Analysis

The synthesis of pyran derivatives, including 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione, often involves a multicomponent reaction (MCR) approach. This method is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

The molecular weight of 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione is 230.223. Pyran derivatives can be classified depending on the position of H to give 2H or 4H-pyran molecule. Addition of a carbonyl group to 2H-pyran or 4H-pyran gives pyran-2-one and pyran-4-one .


Chemical Reactions Analysis

Pyran derivatives are synthesized via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . The specific reactions involved in the synthesis of 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione are not detailed in the available sources.

Scientific Research Applications

DNA Repair Damage

This compound has been studied for its potential use as a PARP-1 inhibitor . PARP-1 (Poly ADP-ribose polymerase-1) is involved in DNA repair damage, and inhibitors of PARP-1 have been used in combination with DNA damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Herbicide Development

A novel structure related to 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione has been designed by molecular hybridization between the natural enamino diketone skeleton and a reported herbicide lead compound. This has led to the preparation of thirty-three derivatives with potential herbicidal properties .

Mechanism of Action

Target of Action

The primary target of 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound’s action affects the DNA repair pathways. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent against cancers where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-pyridin-2-yliminomethyl]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-6-10(15)9(12(16)17-8)7-14-11-4-2-3-5-13-11/h2-7,15H,1H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTRSSNFSSWZCT-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione

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